molecular formula C13H17NO B7475118 Cyclobutylcarboxamide, N-(2-ethylphenyl)-

Cyclobutylcarboxamide, N-(2-ethylphenyl)-

Cat. No.: B7475118
M. Wt: 203.28 g/mol
InChI Key: BBJLCYSHTGMCKX-UHFFFAOYSA-N
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Description

Cyclobutylcarboxamide, N-(2-ethylphenyl)- is an organic compound that belongs to the class of carboxamides. This compound is characterized by a cyclobutyl group attached to a carboxamide functional group, with an N-(2-ethylphenyl) substituent. Carboxamides are known for their stability and versatility in various chemical reactions, making them valuable in both synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutylcarboxamide, N-(2-ethylphenyl)- typically involves the amidation of cyclobutylcarboxylic acid with 2-ethylphenylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Common catalysts include N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl), which facilitates the formation of the amide bond under mild conditions .

Industrial Production Methods

In industrial settings, the production of Cyclobutylcarboxamide, N-(2-ethylphenyl)- often employs large-scale amidation processes. These processes utilize activated derivatives of carboxylic acids, such as acyl chlorides or anhydrides, to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclobutylcarboxamide, N-(2-ethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, yielding cyclobutylamine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclobutylcarboxylic acid derivatives.

    Reduction: Cyclobutylamine derivatives.

    Substitution: Various substituted amides and other functionalized products.

Scientific Research Applications

Cyclobutylcarboxamide, N-(2-ethylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclobutylcarboxamide, N-(2-ethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylcarboxamide, N-(2-methylphenyl)-: Similar structure but with a methyl group instead of an ethyl group.

    Cyclobutylcarboxamide, N-(2-propylphenyl)-: Similar structure but with a propyl group instead of an ethyl group.

    Cyclobutylcarboxamide, N-(2-butylphenyl)-: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

Cyclobutylcarboxamide, N-(2-ethylphenyl)- is unique due to its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylphenyl group can enhance its stability and interaction with specific molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(2-ethylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-10-6-3-4-9-12(10)14-13(15)11-7-5-8-11/h3-4,6,9,11H,2,5,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLCYSHTGMCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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